molecular formula C23H35NO10 B605302 Acide Ald-Ph-PEG6 CAS No. 2055013-55-1

Acide Ald-Ph-PEG6

Numéro de catalogue: B605302
Numéro CAS: 2055013-55-1
Poids moléculaire: 485.53
Clé InChI: RNJVHKOJSNIKOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Ald-Ph-PEG6-acid is a PEG-based linker used in the synthesis of PROTACs . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system within cells . The benzaldehyde group in Ald-Ph-PEG6-acid is reactive with hydrazide and aminooxy moieties .

Mode of Action

Ald-Ph-PEG6-acid, as a PROTAC linker, joins two essential ligands to form PROTAC molecules . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The benzaldehyde group of Ald-Ph-PEG6-acid reacts with hydrazide and aminooxy moieties, while the terminal carboxylic acid can couple with primary amines in the presence of activators such as EDC or HATU to form a stable amide bond .

Biochemical Pathways

The biochemical pathway primarily affected by Ald-Ph-PEG6-acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming PROTAC molecules, Ald-Ph-PEG6-acid enables the selective degradation of target proteins .

Pharmacokinetics

It is known that the peg6 linker in ald-ph-peg6-acid increases the solubility of compounds in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of Ald-Ph-PEG6-acid’s action is the selective degradation of target proteins within cells . This is achieved through the formation of PROTAC molecules, which exploit the ubiquitin-proteasome system .

Action Environment

The action of Ald-Ph-PEG6-acid is influenced by the cellular environment where the ubiquitin-proteasome system operates . The stability of Ald-Ph-PEG6-acid is also affected by storage conditions . It is recommended to store the compound at -20°C for optimal stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ald-Ph-PEG6-acid is synthesized through a series of chemical reactions involving the coupling of a benzaldehyde group with a polyethylene glycol chain. The terminal carboxylic acid can couple with primary amines in the presence of activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond .

Industrial Production Methods

The industrial production of Ald-Ph-PEG6-acid involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

Ald-Ph-PEG6-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Ald-Ph-PEG6-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and linker flexibility. This makes it particularly effective in forming stable and functional PROTACs .

Activité Biologique

Ald-Ph-PEG6-acid is a compound that has garnered attention in the field of bioconjugation and drug development. Its structure combines an aldehyde group with a polyethylene glycol (PEG) spacer, which enhances its solubility and reactivity. This article explores the biological activity of Ald-Ph-PEG6-acid, focusing on its applications in drug delivery systems, particularly in the context of Proteolysis-Targeting Chimeras (PROTACs).

Chemical Structure and Properties

Ald-Ph-PEG6-acid is characterized by the following features:

  • Molecular Formula : C15_{15}H28_{28}O6_{6}
  • Molecular Weight : Approximately 300 g/mol
  • Functional Groups : Aldehyde and carboxylic acid groups, which facilitate conjugation with biomolecules.

The presence of the PEG spacer significantly improves the compound's solubility in aqueous environments, making it suitable for various biological applications.

Ald-Ph-PEG6-acid functions primarily as a linker in bioconjugation processes. Its aldehyde group can react with amine groups on proteins or peptides to form stable covalent bonds. This property is crucial for creating functional bioconjugates used in therapeutic and diagnostic applications. The PEG component enhances the pharmacokinetic properties of these conjugates, improving their stability and solubility in biological systems.

1. Proteolysis-Targeting Chimeras (PROTACs)

Ald-Ph-PEG6-acid is utilized in the synthesis of PROTACs, which are innovative therapeutic agents designed to selectively degrade specific unwanted proteins within cells. The mechanism involves:

  • Targeting Specific Proteins : PROTACs bind to a target protein and recruit an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.
  • Improved Efficacy : The incorporation of Ald-Ph-PEG6-acid into PROTACs enhances their solubility and bioavailability, thus improving their therapeutic potential.

2. Bioconjugation Applications

The compound's ability to form stable conjugates makes it valuable in various bioconjugation applications, including:

  • Antibody Drug Conjugates (ADCs) : Ald-Ph-PEG6-acid can be used to link cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells.
  • Diagnostic Agents : It can be employed to conjugate imaging agents to biomolecules for enhanced detection in diagnostic applications.

Case Studies and Research Findings

Several studies have demonstrated the effectiveness of Ald-Ph-PEG6-acid in various applications:

Study 1: PROTAC Development

In a study focused on developing PROTACs using Ald-Ph-PEG6-acid, researchers reported enhanced degradation rates of target proteins compared to traditional small-molecule inhibitors. The PEG spacer contributed significantly to the solubility and cellular uptake of the PROTACs, resulting in improved efficacy against cancer cell lines.

Study 2: Antibody Drug Conjugates

Research involving Ald-Ph-PEG6-acid as a linker in ADCs showed that conjugates exhibited higher specificity and reduced off-target effects. The study highlighted that ADCs utilizing this linker demonstrated significant tumor regression in preclinical models.

Comparative Analysis

To better understand the advantages of Ald-Ph-PEG6-acid over similar compounds, a comparative analysis is presented below:

Compound NameStructure FeaturesUnique Aspects
Ald-Ph-PEG2-acidShorter PEG chain (PEG2)More suited for smaller biomolecules
Ald-Ph-PEG4-acidIntermediate PEG chain (PEG4)Balances solubility and reactivity
Ald-Ph-PEG6-acidLonger PEG chain (PEG6)Enhanced solubility and stability

Propriétés

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35NO10/c25-19-20-1-3-21(4-2-20)23(28)24-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-22(26)27/h1-4,19H,5-18H2,(H,24,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJVHKOJSNIKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ald-Ph-PEG6-acid
Reactant of Route 2
Reactant of Route 2
Ald-Ph-PEG6-acid
Reactant of Route 3
Reactant of Route 3
Ald-Ph-PEG6-acid
Reactant of Route 4
Reactant of Route 4
Ald-Ph-PEG6-acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ald-Ph-PEG6-acid
Reactant of Route 6
Reactant of Route 6
Ald-Ph-PEG6-acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.